molecular formula C19H22Cl2N6O3 B1227152 N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE

N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE

Cat. No.: B1227152
M. Wt: 453.3 g/mol
InChI Key: PKWGFGRQRBAQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Antimicrobial Activity

N'-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide and its derivatives exhibit potential antimicrobial activity. For instance, synthesized pyrimidine-triazole derivatives, which are structurally similar, have demonstrated antimicrobial effects against bacterial and fungal strains (Majithiya & Bheshdadia, 2022). Additionally, morpholine derivatives containing an azole nucleus, which share structural features with the compound , have shown antimicrobial and antiurease activities, particularly effective against certain bacterial and fungal species (Bektaş et al., 2012).

Synthesis and Characterization

The compound has been involved in various synthesis processes, leading to the creation of novel chemical structures. For example, it has been used in the microwave-assisted synthesis of dihydro-benzothiazolo-pyrimidinones, which are important for pharmaceutical research (Ustalar & Yılmaz, 2017). Its derivatives have also been synthesized and characterized, contributing to the development of new polyimides with potential applications in materials science (Myung, Ahn, & Yoon, 2004).

Applications in Chemistry

The compound and its derivatives have been utilized in a variety of chemical reactions, showcasing their versatility in the field of chemistry. For instance, they have been used in the synthesis of functionalized pyridine bis(imidazolines) through ring transformation processes, demonstrating their utility in creating complex molecular structures (Schulz & Christoffers, 2013).

Role in Cancer Research

Some derivatives of this compound have shown promise in cancer research. For example, mixed-ligand copper(II) complexes synthesized using derivatives of the compound have exhibited significant cytotoxic effects, indicating potential applications in the treatment of cancer (Abdolmaleki et al., 2016).

Properties

Molecular Formula

C19H22Cl2N6O3

Molecular Weight

453.3 g/mol

IUPAC Name

3,4-dichloro-N'-(2,6-dimorpholin-4-ylpyrimidin-4-yl)benzohydrazide

InChI

InChI=1S/C19H22Cl2N6O3/c20-14-2-1-13(11-15(14)21)18(28)25-24-16-12-17(26-3-7-29-8-4-26)23-19(22-16)27-5-9-30-10-6-27/h1-2,11-12H,3-10H2,(H,25,28)(H,22,23,24)

InChI Key

PKWGFGRQRBAQMM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=C2)NNC(=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)NNC(=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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